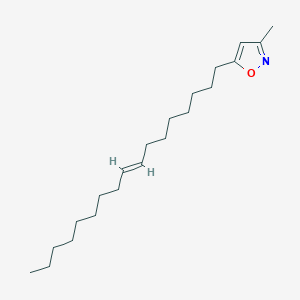
5-(Heptadec-8-en-1-yl)-3-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Heptadec-8-en-1-yl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a heptadec-8-en-1-yl group, which is a long-chain alkene, and a methyl group attached to the isoxazole ring. The presence of the long alkyl chain and the isoxazole ring imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Heptadec-8-en-1-yl)-3-methylisoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the heptadec-8-en-1-yl group and a nitrile oxide. The reaction conditions often include the use of a base and a solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Heptadec-8-en-1-yl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated isoxazole derivatives, while substitution reactions can produce a variety of functionalized isoxazoles .
Scientific Research Applications
5-(Heptadec-8-en-1-yl)-3-methylisoxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Heptadec-8-en-1-yl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The long alkyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Heptadecyl-3-methylisoxazole: Similar structure but with a saturated alkyl chain.
5-Heptadec-8-en-1-yl-1,2,4-triazole-3-thiol: Contains a triazole ring instead of an isoxazole ring.
5-Heptadec-8-en-1-yl-1,3,4-oxadiazole-2-thione: Features an oxadiazole ring.
Uniqueness
5-(Heptadec-8-en-1-yl)-3-methylisoxazole is unique due to the combination of its isoxazole ring and the long unsaturated alkyl chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C21H37NO |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
5-[(E)-heptadec-8-enyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C21H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(2)22-23-21/h10-11,19H,3-9,12-18H2,1-2H3/b11-10+ |
InChI Key |
JSUQLQVHTFFJKU-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=CC(=NO1)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=CC(=NO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)
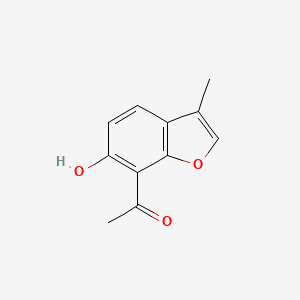
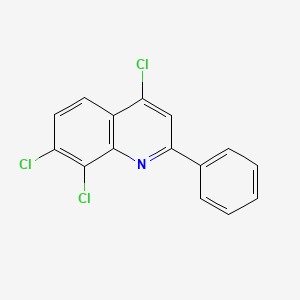
![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
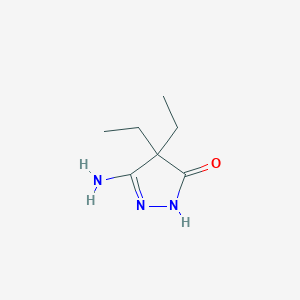
![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)
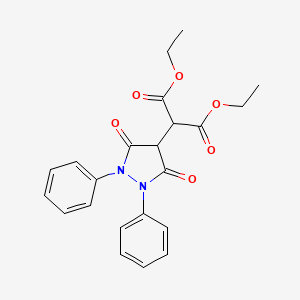
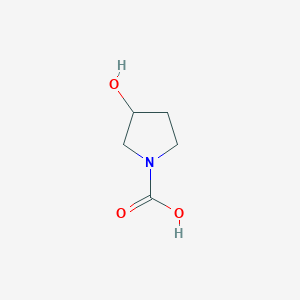
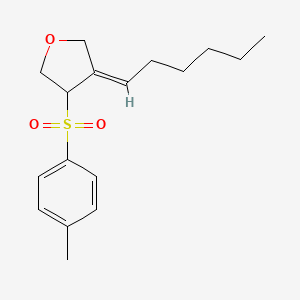
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
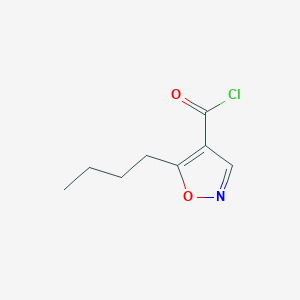
![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)
